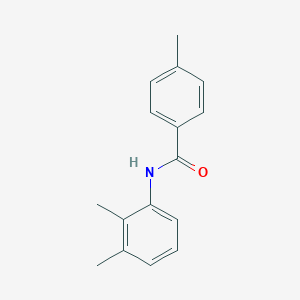

N-(2,3-dimethylphenyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-dimethylphenyl)-4-methylbenzamide, also known as DMBA, is a synthetic compound that belongs to the class of amides. DMBA has been widely used in scientific research for its diverse applications in various fields.

Mecanismo De Acción

N-(2,3-dimethylphenyl)-4-methylbenzamide acts as a DNA-damaging agent by forming DNA adducts, which can lead to mutations and chromosomal aberrations. N-(2,3-dimethylphenyl)-4-methylbenzamide is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can react with DNA to form adducts. The formation of DNA adducts can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, which can result in the development of cancer.

Biochemical and Physiological Effects:

N-(2,3-dimethylphenyl)-4-methylbenzamide has been shown to induce tumors in various animal models. N-(2,3-dimethylphenyl)-4-methylbenzamide-induced tumors have been found in the skin, mammary gland, lung, liver, and other organs. N-(2,3-dimethylphenyl)-4-methylbenzamide has also been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer. N-(2,3-dimethylphenyl)-4-methylbenzamide has been shown to affect the expression of various genes involved in cell proliferation, apoptosis, and DNA repair.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,3-dimethylphenyl)-4-methylbenzamide has several advantages as a research tool. N-(2,3-dimethylphenyl)-4-methylbenzamide is a potent carcinogen, which allows for the induction of tumors in animal models. N-(2,3-dimethylphenyl)-4-methylbenzamide is also a well-characterized compound, which allows for the reproducibility of experiments. However, N-(2,3-dimethylphenyl)-4-methylbenzamide has some limitations as a research tool. N-(2,3-dimethylphenyl)-4-methylbenzamide is a toxic compound, which requires careful handling and disposal. N-(2,3-dimethylphenyl)-4-methylbenzamide-induced tumors can take several months to develop, which can limit the speed of experiments.

Direcciones Futuras

There are several future directions for the use of N-(2,3-dimethylphenyl)-4-methylbenzamide in scientific research. N-(2,3-dimethylphenyl)-4-methylbenzamide can be used to study the role of specific genes and signaling pathways in the development of cancer. N-(2,3-dimethylphenyl)-4-methylbenzamide can also be used to study the mechanisms of drug metabolism and toxicity. N-(2,3-dimethylphenyl)-4-methylbenzamide can be used in combination with other compounds to study the synergistic effects of carcinogens. Finally, N-(2,3-dimethylphenyl)-4-methylbenzamide can be used to develop new cancer therapies by targeting specific DNA adducts.

Conclusion:

In conclusion, N-(2,3-dimethylphenyl)-4-methylbenzamide is a synthetic compound that has been widely used in scientific research for its diverse applications. N-(2,3-dimethylphenyl)-4-methylbenzamide has been used to induce tumors in animal models, study the role of certain enzymes in drug metabolism, and study the mechanisms of DNA damage and repair. N-(2,3-dimethylphenyl)-4-methylbenzamide has several advantages as a research tool, but also has some limitations. There are several future directions for the use of N-(2,3-dimethylphenyl)-4-methylbenzamide in scientific research, which can help in the development of new cancer therapies and the understanding of the mechanisms of carcinogenesis.

Métodos De Síntesis

N-(2,3-dimethylphenyl)-4-methylbenzamide can be synthesized by reacting 2,3-dimethylaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-4-methylbenzamide as a white crystalline solid with a melting point of 120-121°C. The purity of N-(2,3-dimethylphenyl)-4-methylbenzamide can be confirmed by using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Aplicaciones Científicas De Investigación

N-(2,3-dimethylphenyl)-4-methylbenzamide has been extensively used in scientific research as a tool to study various biological processes. N-(2,3-dimethylphenyl)-4-methylbenzamide has been used to induce tumors in animal models, which has helped in the development of cancer therapies. N-(2,3-dimethylphenyl)-4-methylbenzamide has also been used to study the role of certain enzymes in the metabolism of drugs and xenobiotics. N-(2,3-dimethylphenyl)-4-methylbenzamide has been used as a substrate to study the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics.

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-11-7-9-14(10-8-11)16(18)17-15-6-4-5-12(2)13(15)3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEZYBJUGPZQGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1H-isochromen-1-one](/img/structure/B448413.png)

![methyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B448419.png)

![5-bromo-N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)furan-2-carboxamide](/img/structure/B448420.png)

![2-[(3-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B448421.png)

![6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448424.png)

![Dimethyl 2,2'-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate)](/img/structure/B448425.png)

![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)pyridine-3-carboxamide](/img/structure/B448428.png)

methanone](/img/structure/B448429.png)

![2-(3-Methoxyphenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]quinoline](/img/structure/B448431.png)

![6-(3-benzyloxy-4-methoxy-phenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B448433.png)